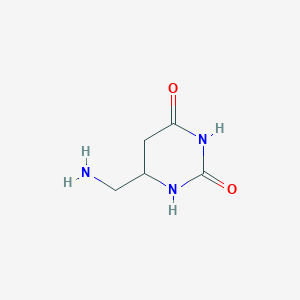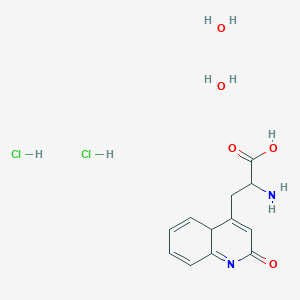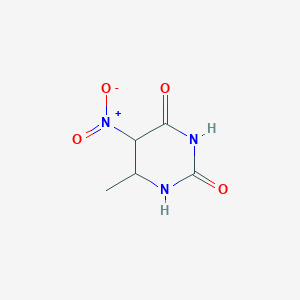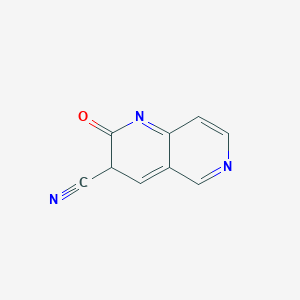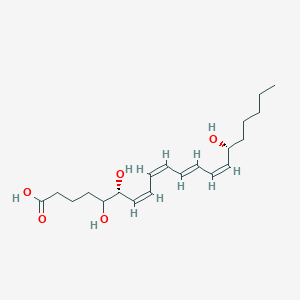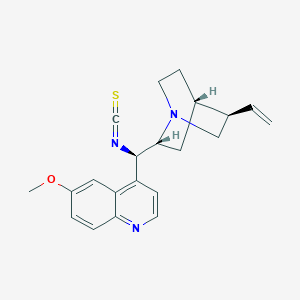
Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is a chemical compound with the molecular formula C21H23N3OS. It is a derivative of cinchonan, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of an isothiocyanate group at the 9th position and a methoxy group at the 6’ position on the cinchonan skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- typically involves the reaction of cinchonan derivatives with isothiocyanate reagents. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the process is carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as chromatography is common to isolate the desired product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of cinchonan with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- has several applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinchonan-9-amine, 6’-methoxy-, (8α,9R)-: This compound has an amine group instead of an isothiocyanate group.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-, (8α,9R)-: This compound has a hydroxyl group and lacks the isothiocyanate group.
Uniqueness
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H23N3OS |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20+,21+/m0/s1 |
Clé InChI |
LSVOKFWJXVMQEJ-VUEDXXQZSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


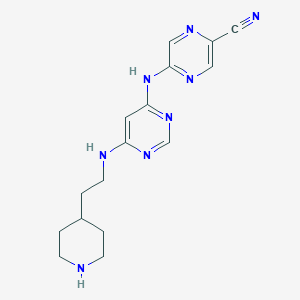
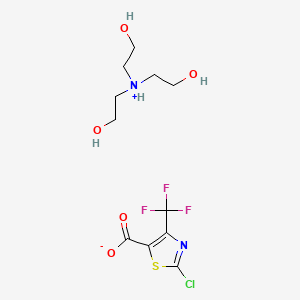
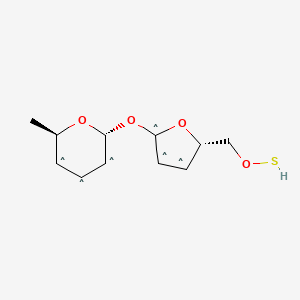
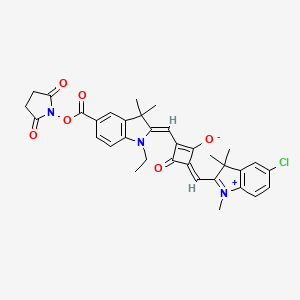
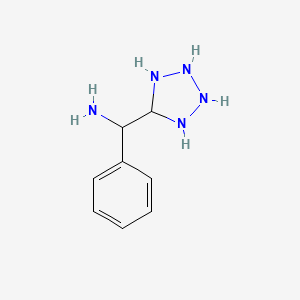
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)
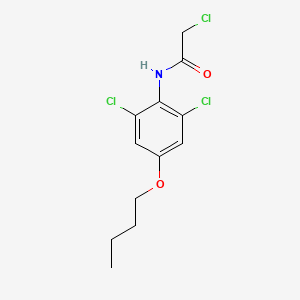
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
